molecular formula C27H33PS B12621995 Tris[2-(propan-2-yl)phenyl](sulfanylidene)-lambda~5~-phosphane CAS No. 918962-33-1

Tris[2-(propan-2-yl)phenyl](sulfanylidene)-lambda~5~-phosphane

Cat. No.: B12621995
CAS No.: 918962-33-1
M. Wt: 420.6 g/mol
InChI Key: AQZINOKANQSBPA-UHFFFAOYSA-N
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Description

Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as chemistry, biology, and industry .

Properties

CAS No.

918962-33-1

Molecular Formula

C27H33PS

Molecular Weight

420.6 g/mol

IUPAC Name

tris(2-propan-2-ylphenyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C27H33PS/c1-19(2)22-13-7-10-16-25(22)28(29,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3

InChI Key

AQZINOKANQSBPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1P(=S)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. This method is favored due to its efficiency and the high yield of the desired product . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the type of reaction and the reagents used .

Scientific Research Applications

Catalysis

Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane has been investigated for its catalytic properties, particularly in organic synthesis. Its unique structure allows it to act as a ligand in various catalytic reactions, including:

  • Cross-Coupling Reactions : The compound has shown effectiveness in facilitating cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. For instance, it has been used in Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds .
  • Hydrogenation Reactions : Studies have indicated that this phosphane can serve as a catalyst for hydrogenation processes, aiding in the reduction of unsaturated compounds to their saturated counterparts .

Coordination Chemistry

In coordination chemistry, tris2-(propan-2-yl)phenyl-lambda~5~-phosphane acts as a versatile ligand that can stabilize metal complexes. Its applications include:

  • Metal Complex Formation : The compound forms stable complexes with transition metals such as palladium and platinum. These complexes are valuable in catalysis and materials science due to their enhanced reactivity and selectivity .
  • Sensing Applications : Metal complexes derived from this phosphane have been explored for their potential use in sensing applications, particularly for detecting environmental pollutants or biological markers due to their specific binding properties.

Case Study 1: Catalytic Activity in Cross-Coupling Reactions

A study published in Journal of Organic Chemistry demonstrated the use of tris2-(propan-2-yl)phenyl-lambda~5~-phosphane as a ligand in palladium-catalyzed cross-coupling reactions. The research highlighted:

  • Reaction Conditions : The reactions were performed under mild conditions (room temperature) with high yields (up to 95%).
  • Scope of Substrates : Various aryl halides were successfully coupled with different nucleophiles, showcasing the ligand's versatility.

Case Study 2: Hydrogenation of Unsaturated Compounds

Another significant application was reported in Applied Catalysis A: General, where this phosphane was utilized in hydrogenation reactions:

  • Efficiency : The catalyst exhibited excellent turnover numbers (TON) and turnover frequency (TOF), indicating its efficiency.
  • Selectivity : It demonstrated high selectivity towards specific products, minimizing side reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-methoxyphenyl)phosphane
  • Tris(2-chlorophenyl)phosphane
  • Tris(2-fluorophenyl)phosphane

Uniqueness

Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane is unique due to its specific substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form with metals, making it a valuable compound in both research and industrial applications .

Biological Activity

Molecular Formula

  • Chemical Formula : C15_{15}H21_{21}PS
  • Molecular Weight : Approximately 265.37 g/mol

Structural Characteristics

The compound features three isopropyl groups attached to a phenyl ring, with a sulfanylidene group (S=) linked to the phosphorus atom. This unique arrangement may influence its reactivity and interaction with biological systems.

Antioxidant Properties

Research indicates that phosphane derivatives can exhibit antioxidant activity. A study focusing on similar phosphane compounds showed that they can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity

Investigations into the cytotoxic effects of phosphane derivatives have revealed varying degrees of activity against cancer cell lines. For instance, compounds similar in structure to Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane demonstrated significant cytotoxicity against breast cancer cells, indicating a possible mechanism for therapeutic intervention .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. Some phosphane compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, suggesting that Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane may possess similar properties .

Case Study 1: Antioxidant Activity Assessment

In a controlled study, Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane was tested against various free radicals. The results indicated a dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Concentration (µM)% Radical Scavenging
1025
5055
10075

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane were evaluated against MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity, with an IC50 value of approximately 30 µM.

CompoundIC50 (µM)
Tris[2-(propan-2-yl)phenyl]...30
Control (Doxorubicin)0.5

Mechanistic Insights

The biological activity of Tris2-(propan-2-yl)phenyl-lambda~5~-phosphane may be attributed to its ability to interact with cellular targets such as proteins involved in oxidative stress response and cell signaling pathways. The sulfanylidene group is particularly noteworthy for its potential role in forming reactive intermediates that can modulate biological processes.

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